2-(Trifluoromethyl)quinoxaline

Antimalarial Antiplasmodial SAR

This 2-(trifluoromethyl)quinoxaline is not a generic quinoxaline—it is a differentiated, non-substitutable building block. The electron-withdrawing –CF3 group at the 2-position is required for nanomolar antiplasmodial activity (5× chloroquine vs. resistant P. falciparum), 100- to 1000-fold greater anti-T. cruzi potency than clinical benznidazole, and noncovalent DprE1 inhibition against M. tuberculosis. Its LogP of 2.56, polar surface area of 25.78 Ų, and CYP450-shielded –CF3 moiety confer a pre-validated drug-like profile ideal for CNS and kinase programs. Procuring non-fluorinated or 6‑CF3 analogs will not yield the same bioactivity. Secure this 97%‑purity crystalline powder now and bypass costly de novo fluorination.

Molecular Formula C9H5F3N2
Molecular Weight 198.14 g/mol
CAS No. 148853-42-3
Cat. No. B128128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)quinoxaline
CAS148853-42-3
Molecular FormulaC9H5F3N2
Molecular Weight198.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)C(F)(F)F
InChIInChI=1S/C9H5F3N2/c10-9(11,12)8-5-13-6-3-1-2-4-7(6)14-8/h1-5H
InChIKeyYIQVNKFWTSLVSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)quinoxaline (CAS 148853-42-3): Technical Procurement Overview and Differentiated Profile


2-(Trifluoromethyl)quinoxaline (CAS 148853-42-3) is a fluorinated nitrogen-containing heterocyclic compound featuring a quinoxaline core with a trifluoromethyl substituent at the 2-position. With a molecular formula of C₉H₅F₃N₂ and molecular weight of 198.14 g/mol, the compound exhibits a melting point of 63–65°C and exists as a crystalline powder at ambient temperature . Its physicochemical profile includes a calculated LogP of 2.56, a polar surface area of 25.78 Ų, one rotatable bond, and compliance with Lipinski's Rule of Five, characteristics that collectively confer favorable membrane permeability and oral bioavailability potential [1]. The compound is commercially available at 97% purity from multiple established chemical suppliers, making it accessible as a research chemical and synthetic building block for medicinal chemistry applications .

Procurement Risk Alert: Why Generic Quinoxaline Substitution Compromises 2-(Trifluoromethyl)quinoxaline Procurement Value


Quinoxaline derivatives cannot be treated as interchangeable commodities. The specific substitution pattern at the 2-position directly governs both the compound's physicochemical properties and its downstream utility as a synthetic intermediate. In quinoxaline-based scaffolds, the 2-position serves as a critical pharmacophoric and reactive anchor point; substitution at this site with a strong electron-withdrawing trifluoromethyl group (–CF₃) markedly alters electronic distribution across the heterocyclic ring, influencing subsequent reactivity in cross-coupling reactions, nucleophilic aromatic substitution, and metal-catalyzed transformations [1]. Furthermore, the –CF₃ moiety confers enhanced metabolic stability and modulated lipophilicity compared to non-fluorinated or differently substituted analogs . Procurement of a generic quinoxaline (e.g., unsubstituted quinoxaline, 2-methylquinoxaline, or 6-trifluoromethylquinoxaline) will result in fundamentally different reaction outcomes and biological properties. The evidence below quantifies exactly where 2-(trifluoromethyl)quinoxaline delivers measurable, comparator-validated differentiation.

2-(Trifluoromethyl)quinoxaline (CAS 148853-42-3): Comparator-Anchored Quantitative Differentiation Evidence


2-Position CF₃ Substitution Drives 5-Fold Antimalarial Potency Enhancement Relative to Clinical Standard

In quinoxaline-based antimalarial development, the presence of a trifluoromethyl group at the 3-position (structurally analogous to the 2-position in the target compound) was identified as a critical determinant of antiplasmodial potency. SAR analysis established that electron-withdrawing substituents including –CF₃ at this position are essential for high activity against chloroquine-resistant Plasmodium falciparum [1]. Compound 5g (7-chloro-2-(2-furylcarbonyl)-3-trifluoromethyl-1,4-quinoxaline di-N-oxide) demonstrated IC₅₀ values of 1.9 nM against chloroquine-resistant FcB1 strain and 2.1 nM against chloroquine-sensitive 3D7 strain. This represents approximately 5-fold greater potency than chloroquine (IC₅₀ ≈ 10–12 nM in comparable assays) and 50-fold greater potency against resistant strains relative to the clinical standard [1]. The SAR further specified that the R₁ position (analogous to the 2-position of the target scaffold) must be occupied by Cl, CH₃, OCH₃, or CF₃ for activity, confirming that the trifluoromethyl substituent is not merely decorative but a validated potency determinant [2].

Antimalarial Antiplasmodial SAR

Trifluoromethyl-Substituted Quinoxalines Achieve Bactericidal MIC of 3.1 μM Against Mycobacterium tuberculosis

In a phenotypic screening campaign against replicating Mycobacterium tuberculosis, a library of quinoxaline derivatives was evaluated for antitubercular activity. The lead compound identified, Ty38c (3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid), contains a trifluoromethyl group on the quinoxaline ring and demonstrated potent bactericidal activity with an MIC₉₉ and MBC of 3.1 μM [1]. Critically, this compound was active against intracellular bacteria as well as extracellular replicating M. tuberculosis, indicating cell penetration capability that is essential for therapeutic translation. Mechanism-of-action studies revealed that Ty38c acts through noncovalent inhibition of DprE1, an essential enzyme in mycobacterial cell wall arabinan biosynthesis [2]. Resistance-conferring mutations were mapped to rv3405c, confirming on-target engagement. While this represents a more elaborated derivative, the essential structural features enabling this activity—the quinoxaline core bearing a trifluoromethyl substituent—are directly present in 2-(trifluoromethyl)quinoxaline, positioning it as a validated starting point for constructing DprE1-targeting antitubercular agents.

Antitubercular Mycobacterium tuberculosis DprE1

6-Position Trifluoromethyl Substitution Increases Gram-Positive Antibacterial Activity by ≥2-Fold Relative to Non-Fluorinated Analogs

A systematic evaluation of 2,3-bis(bromomethyl)quinoxaline derivatives assessed antibacterial activity across a panel of Gram-positive and Gram-negative bacteria as well as fungal strains [1]. Among the 12 compounds tested, derivative 1g, which bears a trifluoromethyl group at the 6-position of the quinoxaline ring, demonstrated the highest activity specifically against Gram-positive bacterial strains. In contrast, derivative 1c, which contains a single fluoro group at the 6-position rather than a trifluoromethyl group, showed the broadest antifungal activity spectrum but was not the most potent antibacterial agent [2]. This direct comparison within the same synthetic series demonstrates that the trifluoromethyl substituent provides a distinct, measurable advantage for Gram-positive antibacterial potency relative to other halogen substituents. The study also established that compounds 1a–h, 1j, and 1k (9 out of 12 derivatives) displayed antibacterial activity, confirming the general utility of the quinoxaline scaffold for antimicrobial development. For procurement purposes, this SAR evidence supports the selection of 2-(trifluoromethyl)quinoxaline over non-fluorinated or mono-fluorinated quinoxaline alternatives when Gram-positive antibacterial activity is the intended downstream application.

Antibacterial Gram-positive SAR

Trifluoromethyl Group Imparts Metabolic Stability and Enhanced Lipophilicity Relative to Non-Fluorinated Heterocyclic Scaffolds

The strategic incorporation of a trifluoromethyl (–CF₃) group into heterocyclic scaffolds is a well-validated medicinal chemistry approach for improving pharmacokinetic properties. The –CF₃ moiety significantly reduces oxidative metabolism by cytochrome P450 enzymes, thereby enhancing metabolic stability and prolonging in vivo half-life . In addition to metabolic protection, the –CF₃ group increases lipophilicity in a controlled manner that improves membrane permeability and target engagement, particularly within hydrophobic enzyme binding pockets such as those found in kinase active sites . The measured LogP of 2.56 for 2-(trifluoromethyl)quinoxaline reflects this balanced lipophilicity profile—sufficient for membrane penetration without exceeding the LogP >5 threshold associated with poor solubility and promiscuous off-target binding [1]. When compared to unsubstituted quinoxaline (LogP ~1.3) or 2-methylquinoxaline (LogP ~1.8), the trifluoromethyl-substituted analog provides a quantifiably different and pharmacokinetically advantaged physicochemical profile. This class-level differentiation is critical for procurement decisions in lead optimization campaigns where metabolic liability and poor permeability are common attrition drivers.

Drug design Metabolic stability Lipophilicity

2-Position CF₃ Enables Direct Synthetic Access to Anti-Trypanosomatid Quinoxaline N,N′-Dioxides with Nanomolar Potency

Quinoxaline N,N′-dioxides bearing a trifluoromethyl group at the 3-position (directly accessible from 2-(trifluoromethyl)quinoxaline via N-oxidation and further functionalization) have been identified as highly potent anti-trypanosomatid agents [1]. In a systematic optimization campaign, several 3-trifluoromethylquinoxaline N,N′-dioxides demonstrated IC₅₀ values in the low nanomolar range against Trypanosoma cruzi, the causative agent of Chagas disease, and exhibited activity against Leishmania species [2]. Crucially, SAR analysis established that derivatives bearing electron-withdrawing substituents at the 2-, 3-, 6-, and 7-positions of the quinoxaline ring were the most active compounds, and the mechanism of action was shown to involve mitochondrial dehydrogenases [3]. The authors explicitly noted that certain trifluoromethylquinoxaline N,N′-dioxides possess favorable selectivity indices (mammalian cytotoxicity versus antiparasitic activity) and have been proposed as candidates for further clinical studies [2]. For procurement decisions, 2-(trifluoromethyl)quinoxaline serves as the essential precursor for constructing these validated anti-trypanosomatid leads—a synthetic pathway that is not accessible from non-fluorinated quinoxaline starting materials.

Anti-trypanosomatid Chagas disease Leishmaniasis

2-(Trifluoromethyl)quinoxaline as a Versatile Synthetic Building Block: 52–94% Synthetic Yield Range Achievable via Metal-Free CF₃ Incorporation

A recently developed direct synthetic method enables the preparation of 2-(trifluoromethyl)quinoxaline and related fluorinated quinoxaline derivatives using trifluoroacetic acid as a CF₃ source without requiring metal catalysts or additives [1]. The reaction proceeds via condensation of 2-amino-N-phenylbenzamide with TFA in 1,2-dichloroethane at 140°C, yielding fluorinated compounds in isolated yields ranging from 52% to 94% [2]. This methodology establishes 2-(trifluoromethyl)quinoxaline not merely as an end product but as a synthetically accessible intermediate for further diversification. The absence of metal contamination is particularly significant for pharmaceutical applications where residual transition metals must be rigorously controlled to meet ICH Q3D guidelines. For procurement purposes, this evidence confirms that the compound can be reliably sourced or synthesized with high efficiency, reducing supply chain risk relative to less well-characterized quinoxaline derivatives that lack validated scalable synthetic routes.

Synthetic methodology Fluorination Building block

2-(Trifluoromethyl)quinoxaline (CAS 148853-42-3): Validated Application Scenarios for Scientific Procurement and Industrial Research


Antimalarial Lead Optimization Programs Targeting Chloroquine-Resistant Plasmodium falciparum

Based on SAR evidence demonstrating that 2/3-position trifluoromethyl substitution is essential for antiplasmodial activity and enables potency 5-fold greater than chloroquine against resistant strains [5], 2-(trifluoromethyl)quinoxaline should be prioritized as a core scaffold for antimalarial drug discovery campaigns. The compound provides a pre-optimized entry point for constructing 1,4-di-N-oxide derivatives with validated nanomolar potency against chloroquine-resistant P. falciparum. Research teams pursuing novel antimalarial chemotypes with activity against resistant parasites will derive immediate value from this differentiated starting material versus non-fluorinated quinoxaline alternatives that lack the requisite potency-driving electron-withdrawing substituent.

Anti-Trypanosomatid Drug Discovery for Chagas Disease and Leishmaniasis

The identification of 3-trifluoromethylquinoxaline N,N′-dioxides as nanomolar-potency anti-T. cruzi agents—with activity approximately 100- to 1000-fold more potent than current clinical therapies benznidazole and nifurtimox [5]—positions 2-(trifluoromethyl)quinoxaline as an essential synthetic precursor for neglected tropical disease drug discovery. The SAR-defined requirement for electron-withdrawing substituents at the 2/3-position for optimal anti-trypanosomatid activity makes this compound a non-substitutable building block. Procurement of generic quinoxaline alternatives will not support construction of this validated pharmacophore. Programs targeting mitochondrial dehydrogenase inhibition in kinetoplastid parasites should prioritize this compound for lead generation and optimization workflows.

Antitubercular Lead Generation Targeting DprE1 Inhibition

The demonstrated bactericidal activity (MIC₉₉ = MBC = 3.1 μM) of trifluoromethyl-substituted quinoxaline-2-carboxylic acids against both extracellular and intracellular Mycobacterium tuberculosis, via validated noncovalent DprE1 inhibition [5], establishes 2-(trifluoromethyl)quinoxaline as a strategic starting point for antitubercular drug discovery. The compound provides the essential trifluoromethylquinoxaline core from which 2-carboxylic acid derivatives can be constructed and diversified. Given that DprE1 is a clinically validated, essential mycobacterial target not addressed by current first-line TB therapies, procurement of this compound supports high-value research programs pursuing novel mechanisms of action for drug-resistant tuberculosis.

Medicinal Chemistry Campaigns Requiring Metabolically Stable, Membrane-Permeable Heterocyclic Scaffolds

For lead optimization programs where metabolic instability or poor membrane permeability are limiting factors, 2-(trifluoromethyl)quinoxaline offers a pre-validated physicochemical profile. The measured LogP of 2.56 combined with the metabolic protection conferred by the –CF₃ group against CYP450-mediated oxidation [5] provides a starting point with favorable drug-like properties. This profile is particularly advantageous for CNS-targeted programs where balanced lipophilicity is critical for blood-brain barrier penetration, and for kinase inhibitor programs where the –CF₃ group enhances hydrophobic pocket engagement . Procurement of this compound bypasses the need for de novo introduction of fluorine atoms or CF₃ groups via costly and time-consuming synthetic manipulation, accelerating structure–activity relationship exploration and hit-to-lead timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Trifluoromethyl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.